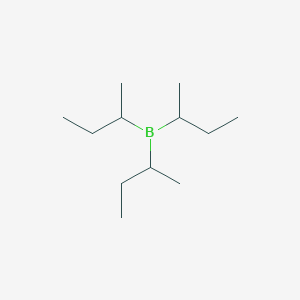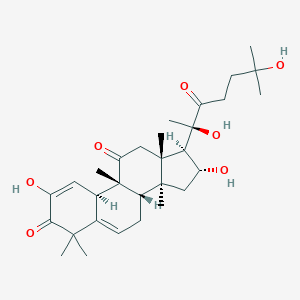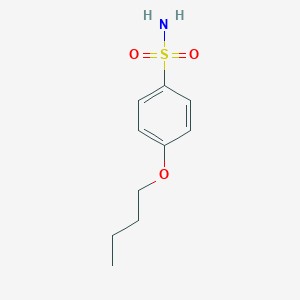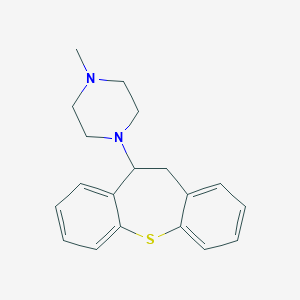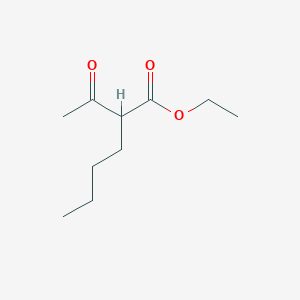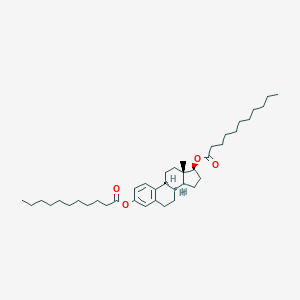
Estradiol diundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estradiol diundecanoate is a synthetic form of estrogen that is commonly used in scientific research. It is a long-acting form of estradiol, which means that it remains active in the body for an extended period. This characteristic makes it a useful tool for studying the effects of estrogen on different physiological processes.
Wirkmechanismus
Estradiol diundecanoate works by binding to estrogen receptors in the body. Once bound, it activates these receptors, leading to a cascade of downstream effects. These effects include changes in gene expression, protein synthesis, and cell signaling. The net result is an increase in estrogenic activity in the body.
Biochemische Und Physiologische Effekte
Estradiol diundecanoate has a range of biochemical and physiological effects on the body. It has been shown to increase bone density, reduce the risk of osteoporosis, and improve cognitive function. It also plays a role in regulating the menstrual cycle, maintaining vaginal health, and promoting breast development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using estradiol diundecanoate in lab experiments is its long-acting nature. This characteristic allows researchers to study the effects of estrogen over an extended period, which is particularly useful in longitudinal studies. Another advantage is its high potency, which allows researchers to use smaller doses compared to other estrogen formulations.
One of the limitations of using estradiol diundecanoate is its limited solubility in water. This characteristic makes it difficult to administer in certain experimental settings. It is also important to note that estradiol diundecanoate is not suitable for use in human subjects due to its long-acting nature.
Zukünftige Richtungen
Future research on estradiol diundecanoate could focus on its potential use in the treatment of various diseases. For example, it could be used to treat osteoporosis, Alzheimer's disease, and breast cancer. Additionally, research could focus on developing new formulations of estradiol diundecanoate that are more soluble in water and easier to administer. Finally, research could explore the potential use of estradiol diundecanoate in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Estradiol diundecanoate is synthesized by esterification of estradiol with undecanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Wissenschaftliche Forschungsanwendungen
Estradiol diundecanoate is commonly used in scientific research to study the effects of estrogen on various physiological processes. It is particularly useful in studying the effects of estrogen on the brain, reproductive system, and bone health. It is also used in the development of new estrogen-based therapies.
Eigenschaften
CAS-Nummer |
1263-57-6 |
|---|---|
Produktname |
Estradiol diundecanoate |
Molekularformel |
C40H64O4 |
Molekulargewicht |
608.9 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-undecanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C40H64O4/c1-4-6-8-10-12-14-16-18-20-38(41)43-32-23-25-33-31(30-32)22-24-35-34(33)28-29-40(3)36(35)26-27-37(40)44-39(42)21-19-17-15-13-11-9-7-5-2/h23,25,30,34-37H,4-22,24,26-29H2,1-3H3/t34-,35-,36+,37+,40+/m1/s1 |
InChI-Schlüssel |
PWQIMJUJIMPDSQ-OBRFQGJBSA-N |
Isomerische SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Kanonische SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCCCCCC)C |
Andere CAS-Nummern |
1263-57-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



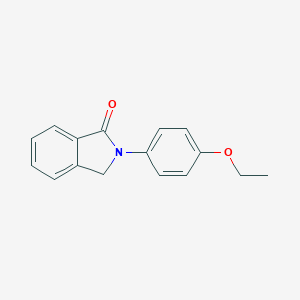
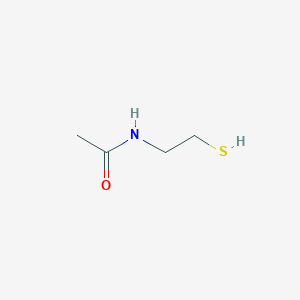
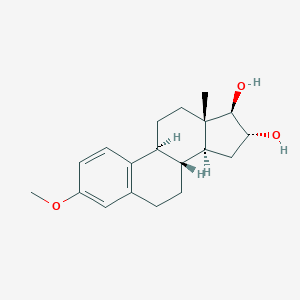
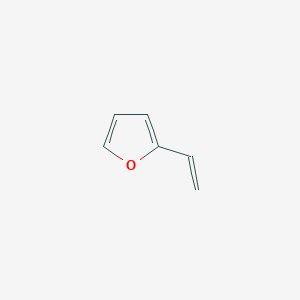

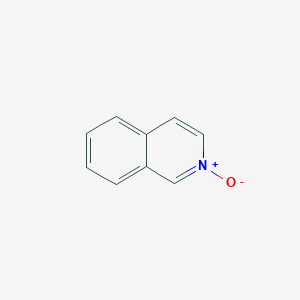
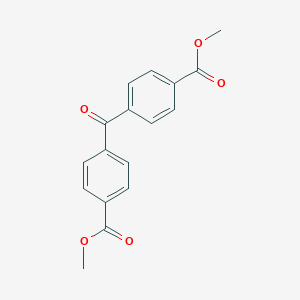
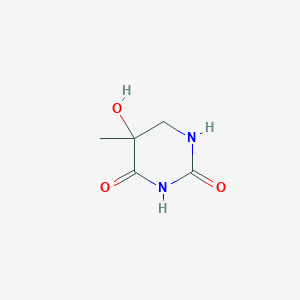
![9,10[1',2']-Benzenoanthracene-9(10H)-methanol](/img/structure/B73941.png)
